molecular formula C14H19BO3 B1386921 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1073354-66-1

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1386921
CAS No.: 1073354-66-1
M. Wt: 246.11 g/mol
InChI Key: JUFVNKBJTLKQGA-UHFFFAOYSA-N
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Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by the presence of a boronic acid derivative and an aldehyde group. This compound is often utilized in organic synthesis, particularly in cross-coupling reactions, due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 3-methyl-4-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents to facilitate the reaction.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form carboxylic acids or reduction to form alcohols.

  • Substitution Reactions: The boronic acid group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.

  • Carboxylic Acids: From oxidation reactions.

  • Alcohols: From reduction reactions.

Mechanism of Action

Target of Action

Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal catalyst . This process is known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura reaction is a key biochemical pathway affected by this compound. This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be influenced by the substituents in the aromatic ring and the ph of the environment .

Result of Action

The result of the compound’s action in Suzuki–Miyaura reactions is the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . This can be utilized in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound for pharmacological purposes .

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. Biology: It serves as a building block in the synthesis of various bioactive molecules. Medicine: It is used in the development of pharmaceuticals, including potential anticancer agents. Industry: Its applications extend to material science, where it is used in the synthesis of advanced polymers and electronic materials.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a carboxylate group instead of an aldehyde.

  • 4-Methoxycarbonylphenylboronic Acid Pinacol Ester: Similar boronic acid derivative but with a methoxycarbonyl group.

Uniqueness: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of a boronic acid group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO3/c1-10-8-11(9-16)6-7-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFVNKBJTLKQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657032
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-66-1
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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